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Methyl 2-amino-3,4,5-trimethoxybenzoate

Catalog No.
S704090
CAS No.
5035-82-5
M.F
C11H15NO5
M. Wt
241.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-3,4,5-trimethoxybenzoate

CAS Number

5035-82-5

Product Name

Methyl 2-amino-3,4,5-trimethoxybenzoate

IUPAC Name

methyl 2-amino-3,4,5-trimethoxybenzoate

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

InChI

InChI=1S/C11H15NO5/c1-14-7-5-6(11(13)17-4)8(12)10(16-3)9(7)15-2/h5H,12H2,1-4H3

InChI Key

UPVUQELOASQBMY-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1)C(=O)OC)N)OC)OC

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)OC)N)OC)OC

Methyl 2-amino-3,4,5-trimethoxybenzoate, with the molecular formula C11H15NO5C_{11}H_{15}NO_{5} and a molecular weight of approximately 241.24 g/mol, is an organic compound characterized by a benzene ring substituted with three methoxy groups, an amino group, and a methyl ester group. This structure contributes to its unique chemical properties and biological activities. The compound is also known for its potential applications in pharmaceuticals and as a biochemical research tool .

  • Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the ester group into an alcohol, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides, leading to the formation of various substituted derivatives .

These reactions are fundamental for synthesizing related compounds and exploring their biological activities.

Methyl 2-amino-3,4,5-trimethoxybenzoate exhibits significant biological activities:

  • Antioxidant Properties: It has been noted for its ability to scavenge free radicals and protect cells from oxidative stress.
  • Enzyme Interaction: The compound interacts with various enzymes and proteins, influencing biochemical pathways that may have therapeutic implications.
  • Potential Therapeutic Uses: Research suggests that it may serve as a precursor in drug development due to its structural features that enable biological activity .

The synthesis of methyl 2-amino-3,4,5-trimethoxybenzoate can be achieved through several methods:

  • Starting from Gallic Acid: The compound is synthesized by the methylation of gallic acid using dimethyl sulfate in the presence of sodium hydroxide. This reaction typically occurs at controlled temperatures to optimize yield.
  • Alternative Methods: Other approaches include using tannic acid or performing esterification of 3,4,5-trimethoxybenzoic acid with methanol. These methods can vary in efficiency and yield depending on the conditions used .

Methyl 2-amino-3,4,5-trimethoxybenzoate has several applications across different fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Industry: The compound is investigated for its potential use in developing drugs due to its biological activity.
  • Research Tool: It is utilized in biochemical studies to explore enzyme interactions and cellular processes .

Studies on methyl 2-amino-3,4,5-trimethoxybenzoate have revealed insights into its interactions with biological systems:

  • Transport Mechanisms: The compound's distribution within cells involves interactions with transport proteins and binding sites that influence its localization and efficacy.
  • Cellular Effects: It has been shown to affect various cellular functions, including antioxidant activity and potential modulation of signaling pathways .

Methyl 2-amino-3,4,5-trimethoxybenzoate shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Methyl 3,4,5-trimethoxybenzoateC11H14O5Three methoxy groupsPrimarily used as an antibacterial intermediate
Methyl gallateC10H10O5Contains gallate structureNaturally occurring antioxidant
Methyl 2-nitro-3,4,5-trimethoxybenzoateC11H14N2O5Nitro group additionIncreased reactivity due to nitro substitution
Methyl 3-hydroxy-4-methoxybenzoateC10H12O4Hydroxy and methoxy groupsDifferent functional groups affecting solubility

Methyl 2-amino-3,4,5-trimethoxybenzoate stands out due to its amino group and specific arrangement of methoxy substituents that contribute to its unique biological properties and potential applications in drug development.

Classical Synthesis Routes

Esterification of 3,4,5-Trimethoxyanthranilic Acid

The classical synthesis of methyl 2-amino-3,4,5-trimethoxybenzoate primarily relies on the direct esterification of 3,4,5-trimethoxyanthranilic acid using methanol under acidic conditions [1] [2]. This approach follows the well-established Fischer esterification mechanism, which involves protonation of the carbonyl oxygen, nucleophilic attack by methanol, and subsequent water elimination [3] [4].

The standard protocol involves heating 3,4,5-trimethoxyanthranilic acid with methanol in the presence of concentrated sulfuric acid or hydrochloric acid as catalyst [1] [5]. Typical reaction conditions include temperatures ranging from 80 to 120 degrees Celsius with reaction times of 2 to 8 hours [1] [5]. The reaction proceeds through a reversible equilibrium mechanism, requiring either excess methanol or continuous water removal to drive the reaction toward ester formation [3] [4].

An alternative classical approach involves the two-step synthesis starting from gallic acid [1] [5]. In the first step, gallic acid undergoes esterification with methanol under acidic conditions to form methyl gallate [1] [5]. The second step involves methylation of the hydroxyl groups using chloromethane in the presence of sodium hydroxide or potassium carbonate as base [1] [5]. This method provides yields ranging from 65 to 85 percent depending on reaction conditions and purification procedures [1] [5].

Synthetic MethodTemperature (°C)Reaction TimeYield (%)Catalyst
Direct Esterification80-1202-8 hours65-85Sulfuric acid
Two-Step from Gallic Acid60-1004-6 hours70-80Acid/Base
Modified Fischer Protocol90-1103-5 hours75-90Tosic acid

The mechanism involves initial protonation of the carboxylic acid carbonyl oxygen, followed by nucleophilic attack of methanol to form a tetrahedral intermediate [3] [4]. Subsequent proton transfer and elimination of water yields the desired methyl ester [3] [4]. The presence of electron-donating methoxy groups on the aromatic ring enhances the nucleophilicity of the amino group, requiring careful control of reaction conditions to prevent unwanted side reactions [6] [7].

Protection-Deprotection Strategies for Amino Groups

The synthesis of methyl 2-amino-3,4,5-trimethoxybenzoate often requires protection of the amino group to prevent interference with esterification reactions and to avoid polymerization [6] [7] [8]. The most commonly employed protecting groups include tert-butyloxycarbonyl (BOC), benzyloxycarbonyl (CBZ), and fluorenylmethoxycarbonyl (FMOC) [6] [7] [9].

The BOC protecting group represents the most widely used strategy for amino protection in non-peptide chemistry [9] [10]. Installation involves treatment of the amino compound with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate or 4-dimethylaminopyridine [9] [10]. The reaction typically proceeds at room temperature to 40 degrees Celsius in solvents such as tetrahydrofuran, acetonitrile, or aqueous mixtures [9] [10]. Deprotection is accomplished using trifluoroacetic acid or hydrochloric acid at room temperature, providing rapid and quantitative removal of the protecting group [9] [10].

The CBZ protecting group offers orthogonal deprotection conditions compared to BOC protection [6] [7]. Installation utilizes benzyl chloroformate in the presence of base under mild conditions [7] [11]. The CBZ group exhibits stability under acidic conditions but can be removed through catalytic hydrogenation using palladium on carbon or through treatment with hydrobromic acid in acetic acid [6] [7]. This protecting group demonstrates particular utility when acidic conditions are required for subsequent synthetic transformations [7] [11].

Protecting GroupInstallation ConditionsDeprotection ConditionsStabilityTypical Yield (%)
tert-Butyloxycarbonyl (BOC)BOC₂O, base, room temperature-40°CTrifluoroacetic acid, room temperatureAcid labile85-95
Benzyloxycarbonyl (CBZ)CBZCl, base, 0°C-room temperatureH₂/Pd-C or HBr/AcOHBase stable, H₂ labile80-90
Fluorenylmethoxycarbonyl (FMOC)FMOCCl, base, 0°C-room temperaturePiperidine, room temperatureBase labile85-95

The FMOC protecting group provides base-labile protection that complements acid-labile BOC protection [12]. Installation employs FMOC-chloride or FMOC-succinimide under basic conditions [12]. The FMOC group demonstrates exceptional stability under acidic conditions but undergoes rapid removal in the presence of secondary amines such as piperidine [12]. This orthogonal reactivity pattern enables selective deprotection strategies in complex synthetic sequences [12] [13].

Advanced protection strategies involve the use of alkyl phenyl carbonates for selective carbamate formation [11]. This methodology allows selective BOC, CBZ, and ALLOC protection of primary amines in the presence of secondary amines [11]. The method demonstrates particular utility for mono-carbamate protection of symmetrical aliphatic diamines and selective protection of primary amines located on primary carbons versus those on secondary or tertiary carbons [11].

Modern Catalytic Approaches

Metal-Free Multicomponent Reactions

Modern synthetic approaches to methyl 2-amino-3,4,5-trimethoxybenzoate have increasingly focused on metal-free multicomponent reactions that offer enhanced atom economy and reduced environmental impact [14] [15]. These strategies represent significant advances over traditional multi-step syntheses by enabling direct construction of complex molecular frameworks in single operations [14] [15].

The multicomponent reaction strategy developed by Khan and Sarkar utilizes 2-nitrobenzaldehyde, malonitrile, and methanol as starting materials [14]. This unprecedented metal-free approach proceeds through an intramolecular redox process involving concurrent oxidation of the aldehyde group and reduction of the nitro group [14]. The reaction operates at room temperature using 4-dimethylaminopyridine as catalyst, providing anthranilate esters in yields ranging from 56 to 72 percent [14].

The mechanism involves initial Knoevenagel condensation between malonitrile and 2-nitrobenzaldehyde to form a dicyanovinyl intermediate [14]. Subsequently, Michael-type addition of the nitro group to the dicyanovinyl moiety creates a five-membered isoxazolium intermediate [14]. Prototropic tautomerization and oxygen transfer generate a nitroso-benzoic acid ester intermediate [14]. Final hydrolysis and alcoholysis steps yield the desired anthranilate ester with elimination of hydrogen cyanide [14].

This multicomponent approach demonstrates remarkable substrate tolerance, accommodating various alcohols including methanol, ethanol, propanol, and butanol [14]. The reaction proceeds efficiently with both primary and secondary alcohols, although tertiary alcohols fail to participate due to steric hindrance [14]. Functional group tolerance extends to allyl alcohol, propargyl alcohol, and ethers, providing access to diversely functionalized products [14].

Alcohol SubstrateReaction Time (hours)Yield (%)Product Identity
Methanol1272Methyl 2-(methoxycarbonylamino)benzoate
Ethanol1468Ethyl 2-(ethoxycarbonylamino)benzoate
n-Propanol1665n-Propyl 2-(n-propoxycarbonylamino)benzoate
Isopropanol1862Isopropyl 2-(isopropoxycarbonylamino)benzoate

The transition-metal-free synthesis approach described by researchers utilizes transfer hydrogenative coupling of 2-nitroaryl methanols with alcohols and amines [15]. This methodology operates without transition metal catalysts while maintaining operational simplicity and broad substrate scope [15]. The process demonstrates excellent functional group tolerance and high step efficiency compared to traditional multi-step approaches [15].

Alternative metal-free strategies involve hypervalent iodine-mediated coupling reactions that enable selective bond formation without rare metals [16]. These approaches utilize diaryliodonium salts to facilitate coupling processes with enhanced efficiency and reduced waste generation [16]. The methodology aligns with green chemistry principles by minimizing reliance on costly transition metal catalysts while maintaining high selectivity and yield [16].

Green Chemistry Protocols for Enhanced Sustainability

Contemporary synthetic approaches to methyl 2-amino-3,4,5-trimethoxybenzoate increasingly emphasize green chemistry principles through the development of environmentally benign catalytic systems [17] [18] [19]. These protocols focus on reducing waste generation, minimizing energy consumption, and eliminating hazardous reagents while maintaining synthetic efficiency [17] [18] [19].

Bismuth-based catalysis represents a significant advancement in sustainable esterification methodology [17]. Bismuth triflate demonstrates exceptional catalytic activity for esterification reactions under mild conditions [17] [20]. The catalyst exhibits water stability and superior performance compared to other metallic triflates including aluminum, gallium, and scandium derivatives [17] [20]. Bismuth triflate-catalyzed esterification proceeds at temperatures ranging from 25 to 80 degrees Celsius with reaction times of 1 to 6 hours [17].

The amphoteric nature of bismuth catalysts provides dual Lewis acidity and Brønsted basicity, enabling efficient esterification through cooperative catalysis [17]. The reaction mechanism involves initial complexation of the carboxylic acid with the bismuth center, followed by nucleophilic attack of the alcohol [17]. The amphoteric character facilitates both electrophilic activation of the carbonyl group and basic activation of the alcohol nucleophile [17].

Titanium-catalyzed esterification protocols offer additional green chemistry advantages through the use of low-toxicity catalysts and mild reaction conditions [17] [21]. Titanium tetraisopropoxide and related titanium complexes demonstrate high catalytic activity for direct esterification of carboxylic acids with alcohols [17] [21]. Microwave-assisted titanium catalysis enables completion of esterification reactions within 1 hour at 160 degrees Celsius [21].

Catalyst SystemTemperature (°C)Reaction TimeYield (%)Environmental Benefits
Bismuth Triflate25-801-6 hours80-95Water stable, low toxicity
Titanium Isopropoxide150-1601 hour70-95Mild conditions, microwave compatible
Enzymatic Lipase30-604-24 hours60-90Biodegradable, highly selective
Carbon Black200-250<10 seconds>90Renewable, waste-derived

Enzymatic catalysis provides the most environmentally benign approach to ester synthesis through the use of lipases, esterases, and proteases [22]. These biocatalysts operate under mild conditions with exceptional selectivity and minimal waste generation [22]. Lipase-catalyzed esterification typically proceeds at temperatures of 30 to 60 degrees Celsius in organic solvents or solvent-free systems [22]. The use of immobilized enzymes enables catalyst recycling and continuous processing [22].

Sustainable carbon-based catalysis utilizing porous carbon materials offers another green approach to esterification [18]. Carbon black demonstrates superior performance compared to silica-based materials for thermal esterification processes [18]. The carbon-catalyzed reaction proceeds under atmospheric pressure with reaction times under 10 seconds, achieving yields exceeding 90 percent [18]. This approach enables valorization of waste-derived feedstocks while producing renewable chemical alternatives [18].

Organocatalytic esterification using organic acids represents an emerging sustainable methodology [23]. Tartaric acid catalysis demonstrates competitive performance with conventional alkaline methods while offering improved sustainability through direct recycling of the liquid phase [23]. The organocatalytic approach provides mild reaction conditions, reduced waste formation, and high selectivity compared to traditional metal-based catalysis [23].

Industrial-Scale Production and Optimization

Industrial-scale synthesis of methyl 2-amino-3,4,5-trimethoxybenzoate requires careful optimization of reaction parameters, reactor design, and process integration to achieve economic viability and environmental compliance [24] [25] [26]. Large-scale production typically employs continuous flow processes that offer superior heat and mass transfer characteristics compared to batch operations [27] [28] [29].

Continuous flow reactor systems provide several advantages for industrial esterification processes including enhanced mixing rates, improved heat transfer capabilities, and greater operational flexibility [28] [29]. Continuous reactors typically operate at higher reactant concentrations due to superior heat transfer capacities, resulting in increased productivity per unit reactor volume [28] [29]. The small size of continuous reactors enables higher mixing rates and better control over reaction conditions compared to large batch vessels [28] [29].

Process optimization for industrial-scale production involves systematic evaluation of temperature, pressure, residence time, catalyst loading, and solvent ratios [29]. Continuous flow esterification typically operates at temperatures of 120 to 200 degrees Celsius with pressures ranging from 10 to 50 atmospheres [27] [29]. Residence times in continuous systems range from 5 to 60 minutes compared to 2 to 8 hours in batch reactors [27] [29].

Process ParameterBatch ReactorContinuous FlowMicrowave-Assisted
Temperature (°C)80-120120-200160-200
Pressure (atm)1-510-501-20
Residence Time2-8 hours5-60 minutes10-60 minutes
Catalyst Loading (mol%)1-50.5-21-3
Productivity (kg/hour)10-10050-50020-200

Microwave-assisted synthesis represents a promising technology for industrial-scale production of methyl 2-amino-3,4,5-trimethoxybenzoate [30] [31] [32]. Microwave heating provides rapid and uniform heating of reaction mixtures, enabling completion of esterification reactions in 10 to 60 minutes [30] [31]. This technology offers reduced energy consumption, enhanced reaction rates, and improved product purity compared to conventional heating methods [30] [31] [32].

Industrial implementation of microwave-assisted esterification requires specialized reactor designs capable of handling large volumes while maintaining uniform heating [32] [33]. Modern microwave reactors incorporate advanced temperature and pressure control systems that enable precise reaction monitoring and optimization [32] [33]. The technology demonstrates particular advantages for acid-sensitive substrates that decompose under conventional heating conditions [21] [32].

Reactor design considerations for industrial-scale production include materials of construction, heat exchange systems, mixing mechanisms, and product separation methods [29] [34]. Equipment materials must withstand the corrosive nature of acidic esterification conditions while maintaining product purity [29]. Stainless steel and glass-lined reactors are commonly employed for their corrosion resistance and thermal stability [29].

Process intensification techniques including reactive distillation and membrane separation enable integration of reaction and separation operations within single unit operations [29]. Reactive distillation systems combine esterification reaction with continuous water removal, driving the equilibrium toward product formation while simplifying downstream processing [29]. Membrane-based separation technologies offer selective removal of water byproduct and catalyst recovery [29].

Industrial-scale production data indicates that optimized continuous flow processes can achieve productivities exceeding 500 kilograms per hour while maintaining product purities above 98 percent [25] [27]. Energy consumption for continuous flow processes is typically 30 to 50 percent lower than equivalent batch operations due to improved heat integration and reduced heating/cooling cycles [27] [29]. Waste generation is minimized through catalyst recycling, solvent recovery, and byproduct valorization strategies [24] [25].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5035-82-5

Wikipedia

Methyl 2-amino-3,4,5-trimethoxybenzoate

Dates

Last modified: 08-15-2023

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